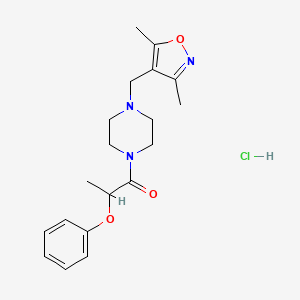
1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as MPMPU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPMPU is a urea derivative that has been synthesized through a multi-step process involving the reaction of various reagents.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with the α7 nicotinic acetylcholine receptor. 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea binds to a specific site on the receptor, known as the allosteric site, which is distinct from the site where the neurotransmitter acetylcholine binds. This binding enhances the activity of the receptor, leading to an increase in calcium influx and neurotransmitter release.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been found to have various biochemical and physiological effects, particularly in the brain. It has been shown to enhance synaptic plasticity, which is the ability of the brain to adapt and change in response to stimuli. This may have implications for the treatment of various neurological disorders, such as depression and anxiety. 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of enhancing the activity of this receptor in a more targeted manner. However, one limitation of using 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in scientific research. One area of interest is its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the efficacy and safety of 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in these conditions. Another area of interest is its potential use as a tool for studying the α7 nicotinic acetylcholine receptor and its role in various physiological processes. Further studies are needed to fully understand the mechanism of action of 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea and its effects on the receptor.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 1-(4-methoxyphenyl)-3-oxobut-1-en-1-yl acetate. This intermediate product is then reacted with pyrrolidine and ammonium acetate to form 1-(4-methoxyphenyl)-3-(1-pyrrolidin-3-yl)urea. Finally, this product is reacted with 4-methoxyphenyl isocyanate to form 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory. 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been found to enhance the activity of this receptor, which may have implications for the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-16-7-3-13(4-8-16)20-19(24)21-14-11-18(23)22(12-14)15-5-9-17(26-2)10-6-15/h3-10,14H,11-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLXGOQAHKOQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

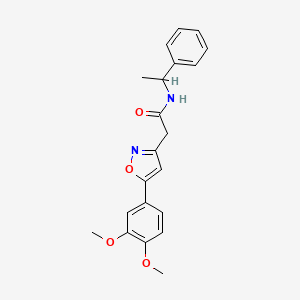
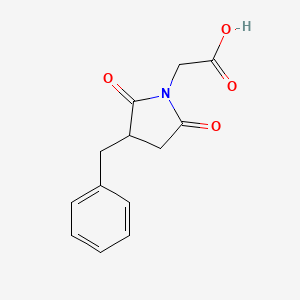
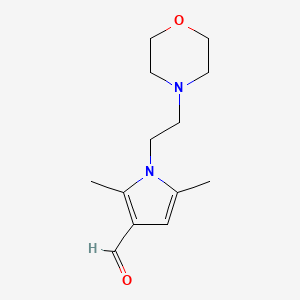
![N-(2,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2622118.png)
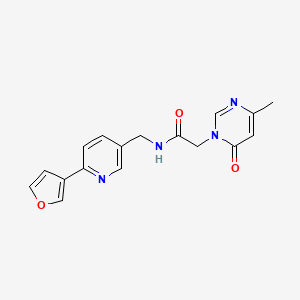

![1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine](/img/structure/B2622125.png)
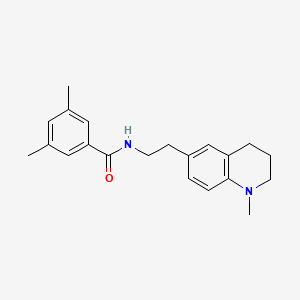

![4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2622129.png)
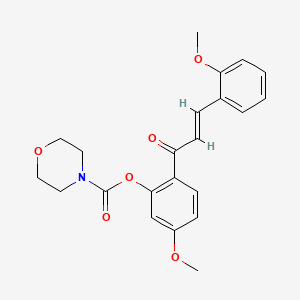
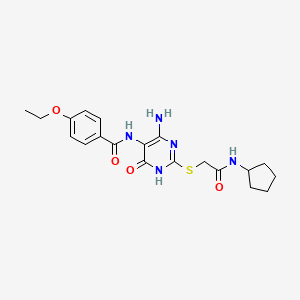
![4,4,4-Trifluoro-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2622135.png)
